methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate
CAS No.:
Cat. No.: VC16669485
Molecular Formula: C42H45N4O5+
Molecular Weight: 685.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H45N4O5+ |
|---|---|
| Molecular Weight | 685.8 g/mol |
| IUPAC Name | methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate |
| Standard InChI | InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1 |
| Standard InChI Key | QWAUBSSAJRGKPX-UHFFFAOYSA-O |
| Canonical SMILES | CC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 |
Introduction
Methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate is a complex organic compound with a molecular formula of C₃₃H₄₁N₃O₃ and a molecular weight of approximately 524 g/mol. This compound is structurally related to indole alkaloids and is part of the broader class of geissospermine derivatives, which are derived from natural sources like certain plant species.
Structural Features and Synthesis
The compound's structure includes multiple functional groups, making it a challenging molecule to synthesize. The synthesis typically involves several steps common in complex organic synthesis, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purify the final product.
Biological Activities and Mechanism of Action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume